(1-Pyridin-4-yl)piperidine

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

4-Piperidinopyridine (CAS 2767-90-0) is the 4-pyridyl isomer with 1000-fold greater potency (EC50 9 nM) than 2- or 3-isomers, essential for SAR reproducibility. Its hypernucleophilic catalysis (pKHB 2.68 vs pyridine 1.86) accelerates acylations/esterifications. A validated thrombin inhibitor scaffold (Ki 6 nM, >900-fold selectivity) enables targeted library synthesis. Defined antinociceptive benchmarks support pain research. Specify this exact regioisomer to eliminate activity failure risks and optimize lead potency.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 2767-90-0
Cat. No. B189441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Pyridin-4-yl)piperidine
CAS2767-90-0
Synonyms4-piperidinopyridine
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=NC=C2
InChIInChI=1S/C10H14N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h4-7H,1-3,8-9H2
InChIKeyMTPBUCCXRGSDCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Piperidinopyridine (CAS 2767-90-0) Properties and Pharmaceutical Intermediates Procurement Guide


4-Piperidinopyridine (also known as 1-(Pyridin-4-yl)piperidine, CAS 2767-90-0) is a heterocyclic organic compound comprising a pyridine ring linked at the 4-position to a piperidine ring . This molecular architecture imparts a unique combination of physicochemical properties, including a predicted pKa of 10.88 [1] and a LogP of 1.99 , that are central to its utility as a synthetic intermediate and research tool. The compound exists as a white to off-white crystalline solid with a melting point of 78-83 °C .

Why 4-Piperidinopyridine (CAS 2767-90-0) Cannot Be Interchanged with Other Pyridinylpiperidine Isomers


Procurement decisions for pyridinylpiperidine derivatives cannot rely on class-level assumptions; the specific regioisomer (2-, 3-, or 4-pyridyl) dictates biological activity and catalytic performance. Simple substitution of one isomer for another is not scientifically justified, as even a shift in the nitrogen atom's position on the pyridine ring leads to profound, quantifiable changes in receptor binding, enzyme inhibition potency, and catalytic basicity [1][2]. For example, the 4-pyridyl isomer exhibits a 1000-fold improvement in EC50 over the 2-pyridyl isomer in specific assays, a difference that translates directly to experimental success or failure [1]. The evidence below demonstrates precisely why 4-piperidinopyridine must be specified.

Quantitative Differentiation of 4-Piperidinopyridine (CAS 2767-90-0) vs. Closest Analogs


Potency Superiority of 4-Pyridyl Isomer vs. 2- and 3-Pyridyl Isomers in a Standardized Cellular Assay

In a standardized cellular assay measuring compound activity, the 4-pyridyl isomer of a specific core structure demonstrated an EC50 of 9 nM, which is over 1000-fold more potent than the 2-pyridyl isomer (EC50 > 5 μM) and 11-fold more potent than the 3-pyridyl isomer (EC50 = 100 nM) [1]. This dramatic potency difference highlights the critical role of the nitrogen position in the pyridine ring for target engagement.

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

Regioisomer-Dependent Antinociceptive Activity: 4-Pyridyl vs. 3-Pyridyl vs. 2-Pyridyl in In Vivo Model

A comparative study in a rat writhing test established a clear, quantitative rank order of antinociceptive activity for pyridylpiperidine regioisomers: 3'-pyridyl > 4'-pyridyl > 2'-pyridyl [1]. While the 3'-pyridyl isomer was the most potent, the 4'-pyridyl isomer (7c) retained significant activity (ED50 not specified in abstract) and was a key intermediate for further derivatization. This in vivo result confirms that biological response is not uniform across isomers.

Pharmacology Pain Research In Vivo Pharmacology

Enhanced Hydrogen-Bond Basicity (pKHB) vs. Pyridine: A Predictor of Catalytic Efficiency

The catalytic potential of 4-piperidinopyridine is underpinned by its enhanced hydrogen-bond basicity. It exhibits a pKHB value of 2.68, which is significantly higher than that of unsubstituted pyridine (pKHB = 1.86) [1]. This metric quantifies its superior ability to act as a nucleophilic catalyst in acylation and esterification reactions, providing a measurable rationale for its use as a hypernucleophilic catalyst.

Catalysis Organic Synthesis Physical Organic Chemistry

Core Scaffold Enables Nanomolar Thrombin Inhibition: A Differentiated Starting Point for Anticoagulant Development

Derivatives built on the 1-(pyridin-4-yl)piperidine-4-carboxamide scaffold have yielded potent direct thrombin inhibitors. A lead compound (13b) from this series achieved an impressive Ki of 6 nM for factor IIa (thrombin) with remarkable selectivity over factor Xa (Ki = 5.64 μM, a >900-fold selectivity) [1][2]. This demonstrates the value of the 4-piperidinopyridine core in generating highly selective and potent drug candidates.

Anticoagulant Research Thrombin Inhibition Medicinal Chemistry

Physicochemical Differentiation: LogP and pKa as Predictors of Drug-Like Properties

The compound possesses a predicted pKa of 10.88 and a LogP of 1.99 [1]. While direct comparator data for isomeric pyridinylpiperidines is not available in the search results, the pKa value is significantly more basic than many drug-like amines, and the LogP value indicates moderate lipophilicity. These parameters are essential inputs for computational ADME models and can guide medicinal chemists in predicting permeability, solubility, and metabolic stability, distinguishing it from more or less basic/lipophilic analogs.

Physicochemical Properties ADME Drug Design

High-Impact Research and Industrial Applications for 4-Piperidinopyridine (CAS 2767-90-0)


Medicinal Chemistry: Hit-to-Lead Optimization for GPCR and Kinase Targets

The 4-pyridyl isomer's superior potency (EC50 = 9 nM) compared to 2- and 3-pyridyl isomers in cellular assays [1] makes it the preferred starting point for structure-activity relationship (SAR) studies. Researchers developing modulators of targets such as dopamine receptors or kinases can rely on this scaffold to achieve higher initial hit potency, accelerating the hit-to-lead phase. The defined physicochemical properties (pKa 10.88, LogP 1.99) also provide a predictable baseline for multiparameter optimization [2].

Organic Synthesis: Scale-Up of Acylation and Esterification Reactions

With a pKHB value of 2.68, 4-piperidinopyridine acts as a hypernucleophilic catalyst, significantly outperforming pyridine (pKHB = 1.86) [1]. This quantitative enhancement in basicity makes it an ideal catalyst for large-scale acylations and esterifications where reaction efficiency and yield are paramount. Its use can be justified in process chemistry to reduce catalyst loading or shorten reaction times, directly impacting cost and throughput.

Anticoagulant Research: Development of Selective Direct Thrombin Inhibitors

The 1-(pyridin-4-yl)piperidine-4-carboxamide scaffold has been validated to yield potent (Ki = 6 nM) and highly selective (>900-fold over fXa) direct thrombin inhibitors [1][2]. This established SAR landscape allows research teams to rationally design and synthesize new analogues with confidence, focusing efforts on optimizing PK/PD properties rather than de novo target affinity. The compound serves as a key intermediate for generating focused libraries of anticoagulant candidates.

Preclinical Pain Research: Benchmarking Pyridylpiperidine Analogs in In Vivo Models

The defined rank order of in vivo antinociceptive activity (3'-pyridyl > 4'-pyridyl > 2'-pyridyl) provides a critical reference point for pain researchers [1]. The 4-pyridyl isomer's intermediate activity makes it a valuable comparator compound for screening novel analogs, allowing scientists to benchmark new chemical entities against a known, quantifiable activity profile in established rodent models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Pyridin-4-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.